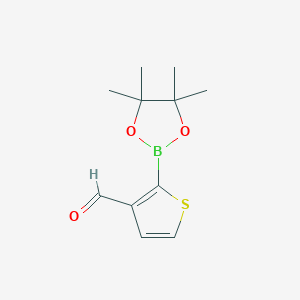

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde

Description

This compound is a boronate ester-functionalized thiophene derivative with an aldehyde group at the 3-position of the thiophene ring. Key properties include:

- Molecular Formula: C₁₁H₁₅BO₃S

- Molecular Weight: 238.12 g/mol (CAS: 632325-55-4) .

- Structure: The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached to the 2-position of the thiophene ring, while the aldehyde group occupies the 3-position. This configuration enables dual reactivity: the boronate ester participates in Suzuki-Miyaura cross-coupling reactions, and the aldehyde allows further functionalization (e.g., condensation, nucleophilic addition) .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSNHTCPMPMGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473579 | |

| Record name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632325-55-4 | |

| Record name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed Direct Borylation

A widely employed method involves iridium-catalyzed C–H borylation of halogenated thiophene precursors. For example, 2-bromothiophene-3-carbaldehyde undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst. The reaction typically proceeds in tetrahydrofuran (THF) at 80–100°C, yielding the target compound with >85% efficiency.

Reaction Scheme:

Key parameters:

Mechanistic Insights

The iridium catalyst activates the C–Br bond, enabling boron insertion at the ortho position relative to the aldehyde group. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation pathway, where the aldehyde directs regioselective borylation.

Suzuki-Miyaura Cross-Coupling

Palladium-Mediated Coupling

An alternative route leverages Suzuki-Miyaura coupling between 3-carbaldehyde-substituted thiophene halides and pinacol boronic esters. For instance, 2-iodothiophene-3-carbaldehyde reacts with pinacolborane under palladium catalysis to form the boronic ester.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Solvent: Dimethylformamide (DMF) or THF.

-

Yield: 75–80%.

Limitations

Competing protodeboronation and aldehyde oxidation necessitate inert atmospheres and low temperatures. The use of stabilizing ligands like 1,1’-bis(diphenylphosphino)ferrocene (dppf) mitigates side reactions.

Transition-Metal-Free C–H Functionalization

Nitrosobenzene-Mediated Activation

Recent advances demonstrate a metal-free approach using nitrosobenzene to activate aldehydes for boronate formation. This method avoids costly catalysts and operates under mild conditions.

Procedure:

-

Activation: Nitrosobenzene reacts with the aldehyde to form an iminium intermediate.

-

Borylation: Boronic acid coordinates to the activated aldehyde, triggering a 1,4-boron-to-carbon migration.

-

Hydrolysis: The intermediate hydrolyzes to yield the boronic ester-aldehyde product.

Optimized Conditions:

-

Reagents: Nitrosobenzene (1.1 equiv), boronic acid (1.5 equiv).

-

Solvent: Toluene.

-

Temperature: 110°C.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-Catalyzed | [Ir(cod)(OMe)]₂ | 80–110 | 82–89 | High regioselectivity, scalable | Requires inert conditions, costly Ir |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 60–80 | 75–80 | Broad substrate scope | Sensitive to oxygen, moderate yields |

| Metal-Free | None | 110 | 68–72 | Cost-effective, eco-friendly | Lower yields, longer reaction times |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Thiophene-3-methanol derivatives.

Substitution: Various substituted thiophene derivatives depending on the coupling partner used.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization:

The dioxaborolane moiety in this compound enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it a valuable intermediate for synthesizing complex organic molecules. The presence of the thiophene ring adds electronic properties that can be exploited in various synthetic pathways.

Case Study:

In a study focusing on the synthesis of biaryl compounds, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde was utilized as a boron-containing reagent. The compound demonstrated high yields and selectivity when coupled with aryl halides under palladium catalysis conditions. The results indicated that the dioxaborolane group significantly improved the efficiency of the reaction compared to traditional boronic acids .

Materials Science

Conductive Polymers:

The incorporation of this compound into polymer matrices has been explored for developing conductive materials. The thiophene unit contributes to the electronic delocalization necessary for conductivity.

Table: Properties of Conductive Polymers Incorporating Thiophene Derivatives

| Property | Value |

|---|---|

| Electrical Conductivity | Up to 10 S/cm |

| Thermal Stability | Decomposes above 300°C |

| Solubility | Soluble in common organic solvents |

Application Example:

Research has shown that polymers synthesized with this compound exhibit enhanced charge transport properties due to the favorable π-π stacking interactions among thiophene units. These materials have potential applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs) due to their tunable electronic properties .

Medicinal Chemistry

Anticancer Activity:

Recent studies have investigated the potential anticancer properties of compounds derived from this compound. The ability to modify the thiophene structure allows for the design of novel therapeutic agents targeting specific cancer pathways.

Case Study:

In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde largely depends on the specific chemical reactions it undergoes. In cross-coupling reactions, the boron group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 881381-12-0)

- Molecular Formula : C₁₁H₁₅BO₃S

- Molecular Weight : 238.11 g/mol .

- Key Differences: The boronate ester and aldehyde groups are at the 4- and 2-positions of the thiophene ring, respectively, altering electronic and steric properties. Synthetic Applications: Both compounds serve as intermediates in cross-coupling reactions, but positional isomerism can influence regioselectivity in subsequent reactions .

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2)

- Molecular Formula : C₁₅H₁₉BO₂S

- Molecular Weight : 274.19 g/mol .

- Key Differences :

- Incorporates a benzo[b]thiophene core with a methyl group at the 2-position instead of an aldehyde.

- Stability : The absence of an aldehyde group reduces susceptibility to oxidation, enhancing stability under ambient conditions.

- Applications : Primarily used in cross-coupling reactions to synthesize π-extended systems for optoelectronic materials, contrasting with the aldehyde-containing compound’s utility in sequential functionalization .

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3 in )

- Molecular Formula : C₉H₅Br₂OS₂

- Molecular Weight : 352.02 g/mol .

- Key Differences :

- Contains bromine substituents instead of a boronate ester, enabling halogen-based coupling (e.g., Ullmann or Buchwald-Hartwig reactions).

- Synthesis : Prepared via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde, highlighting divergent synthetic pathways compared to boronate ester derivatives .

Comparative Data Table

Reactivity in Cross-Coupling Reactions

- The boronate ester group in this compound enables efficient Suzuki-Miyaura couplings with aryl halides, similar to other boronate esters . However, the aldehyde group may require protection (e.g., as an acetal) during coupling to prevent side reactions .

- In contrast, brominated analogs like 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde are more suited for stepwise functionalization via sequential cross-couplings .

Stability and Handling

- Boronate esters with aldehyde groups (e.g., CAS 632325-55-4) are typically stored at 0–6°C to prevent decomposition, whereas non-aldehyde derivatives (e.g., CAS 1174298-60-2) exhibit greater thermal stability .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is a boron-containing compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. The compound's biological activity is primarily attributed to its interactions with biological macromolecules and its utility in various synthetic applications.

- Molecular Formula : C10H15BO2S

- Molecular Weight : 210.10 g/mol

- CAS Number : 11817246

- IUPAC Name : this compound

The biological activity of this compound can be linked to its ability to form complexes with biomolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane moiety can interact with hydroxyl groups in biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds containing boron can exhibit antioxidant properties. The presence of the thiophene ring may enhance this activity by stabilizing radical species through resonance stabilization.

Anticancer Properties

Studies have suggested that boron-containing compounds can induce apoptosis in cancer cells. For instance, derivatives of thiophene have shown promise in inhibiting tumor growth in various cancer models. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Research Findings and Case Studies

Q & A

Q. Key Considerations :

- Use anhydrous conditions to stabilize the boronate ester.

- Monitor reaction progress via TLC or LC-MS to detect intermediates.

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions involving this compound when the aldehyde group is present?

Methodological Answer:

The aldehyde group’s reactivity necessitates:

Protection Strategies : Use transient protecting groups (e.g., silyl ethers or acetals) during coupling. For example, triethylsilane (TES) protection has been effective in analogous systems .

Catalyst Selection : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with mild bases (e.g., NaHCO₃) to minimize aldehyde oxidation.

Temperature Control : Maintain temperatures ≤80°C to avoid decomposition of the aldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.